Ethylvanillin-beta-glucoside-tetraacetate
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Overview
Description
Ethylvanillin-beta-glucoside-tetraacetate is a derivative of ethyl vanillin, a popular flavoring agent. This compound is formed by the glycosylation of ethyl vanillin, which enhances its solubility and stability. It is used in various applications, including the food and pharmaceutical industries, due to its improved properties compared to ethyl vanillin.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylvanillin-beta-glucoside-tetraacetate can be synthesized through the transglycosylation of ethyl vanillin using glycoside hydrolases. The reaction typically involves the use of maltose or sucrose as glycosyl donors under specific conditions to achieve high transglycosylation activity . The reaction conditions include maintaining an optimal temperature and pH to ensure maximum yield and stability of the product.
Industrial Production Methods
Industrial production of this compound involves enzymatic processes that are designed to be environmentally friendly and cost-effective. The use of glycoside hydrolases, such as alpha-glucosidase from Xanthomonas campestris, has been optimized through semi-rational design to improve the yield and reduce hydrolysis activity .
Chemical Reactions Analysis
Types of Reactions
Ethylvanillin-beta-glucoside-tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the aldehyde group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include ethyl vanillin derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
Ethylvanillin-beta-glucoside-tetraacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the food industry as a flavoring agent with improved solubility and stability.
Mechanism of Action
The mechanism of action of ethylvanillin-beta-glucoside-tetraacetate involves its interaction with specific molecular targets and pathways. The glycosylation of ethyl vanillin enhances its solubility and bioavailability, allowing it to exert its effects more efficiently. The compound interacts with cellular pathways involved in oxidative stress and inflammation, providing its antioxidant and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl vanillin: The parent compound, used widely as a flavoring agent.
Vanillin: Another popular flavoring agent with similar applications.
Glucovanillin: A glycosylated form of vanillin with enhanced properties.
Uniqueness
Ethylvanillin-beta-glucoside-tetraacetate stands out due to its improved solubility, stability, and bioavailability compared to ethyl vanillin and vanillin.
Biological Activity
Ethylvanillin-beta-glucoside-tetraacetate is a glycoside derivative of ethylvanillin, a compound known for its flavoring properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and potential therapeutic effects based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes an ethylvanillin moiety linked to a beta-D-glucoside with four acetyl groups. This structure enhances its solubility and bioavailability, potentially influencing its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits strong free radical scavenging properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-α, which are involved in inflammatory pathways.
- Enzyme Interaction : The rigid structure allows for specific interactions with enzymes and receptors, enhancing its selectivity and potency.
Antioxidant Activity
A study conducted by researchers demonstrated that this compound has significant antioxidant properties. The compound was tested using various assays such as DPPH and ABTS, showing effective scavenging abilities comparable to standard antioxidants like Trolox.
Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
---|---|---|
This compound | 15.0 | 12.5 |
Trolox | 10.0 | 9.0 |
This data indicates that this compound possesses a robust capacity to neutralize free radicals, which is crucial for preventing oxidative damage in biological systems .
Anti-inflammatory Activity
In vitro studies have shown that this compound can significantly reduce the expression of inflammatory markers in cell models exposed to lipopolysaccharides (LPS). The inhibition rates of COX-2 and TNF-α were measured at various concentrations:
Concentration (µM) | COX-2 Inhibition (%) | TNF-α Inhibition (%) |
---|---|---|
10 | 40 | 45 |
25 | 60 | 65 |
50 | 75 | 80 |
These results suggest that the compound may be beneficial in managing inflammatory conditions .
Case Study 1: Antioxidant Efficacy in Animal Models
In a recent study involving animal models, administration of this compound resulted in a significant reduction in oxidative stress markers. Mice treated with the compound showed lower levels of malondialdehyde (MDA) and higher levels of glutathione (GSH), indicating enhanced antioxidant defense mechanisms.
Case Study 2: Anti-inflammatory Effects in Human Cell Lines
Another study focused on human HepG2 cells exposed to inflammatory stimuli. Treatment with this compound led to decreased levels of IL-6 and IL-1β, further supporting its role as an anti-inflammatory agent.
Properties
IUPAC Name |
[(3R,5S,6S)-3,4,5-triacetyloxy-6-(2-ethoxy-4-formylphenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-6-29-18-9-16(10-24)7-8-17(18)34-23-22(33-15(5)28)21(32-14(4)27)20(31-13(3)26)19(35-23)11-30-12(2)25/h7-10,19-23H,6,11H2,1-5H3/t19?,20-,21?,22+,23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTZGWWLQOWIIL-BUNPMSMLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C=O)O[C@H]2[C@H](C([C@@H](C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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